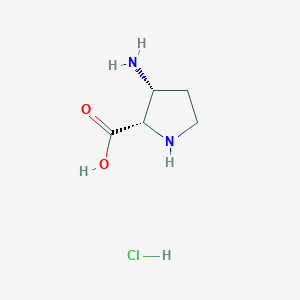

(R)-3-Amino-L-proline HCl

Description

Contextualization within Non-Canonical Amino Acid Research

(R)-3-Amino-L-proline HCl falls under the broad and expanding category of non-canonical amino acids (ncAAs), also known as non-proteinogenic amino acids. nih.govnih.gov Unlike the 20 standard proteinogenic amino acids that are genetically coded for protein synthesis, ncAAs are not typically found in proteins. nih.gov The study of ncAAs is a burgeoning field, driven by their potential to introduce novel chemical functionalities and structural constraints into peptides and other bioactive molecules. nih.govresearchgate.net The incorporation of ncAAs can significantly enhance the therapeutic properties of peptide-based drugs, such as improving their stability against enzymatic degradation, increasing their potency, and modifying their bioavailability. nih.govresearchgate.net

The unique structure of (R)-3-Amino-L-proline, featuring an additional amino group on the pyrrolidine (B122466) ring of proline, offers distinct possibilities for creating new molecular architectures. nih.gov This modification alters the electronic and conformational properties compared to its parent amino acid, proline, which is known for its exceptional conformational rigidity due to its cyclic side chain. caltech.eduwikipedia.org Researchers are actively exploring how these unique characteristics can be harnessed in various applications, from drug discovery to materials science. acs.orgacs.org

Natural Occurrence and Biosynthetic Considerations

While L-proline is biosynthesized in organisms from L-glutamate, the natural occurrence of (R)-3-Amino-L-proline is less common. wikipedia.orgnih.gov However, various substituted prolines, including 3-aminoproline, have been identified as components of natural products. thieme-connect.de The biosynthesis of proline itself involves the cyclization of glutamate-5-semialdehyde to form 1-pyrroline-5-carboxylic acid, which is then reduced to proline. wikipedia.org The formation of substituted prolines in nature often involves post-translational modifications or specialized biosynthetic pathways. For instance, hydroxylation of L-proline to form hydroxyprolines is a well-known post-translational modification crucial for the stability of collagen. researchgate.netacs.org

The synthesis of (R)-3-Amino-L-proline in a laboratory setting typically involves multi-step chemical processes. One common approach starts from a readily available chiral precursor, such as a derivative of L-proline itself. nih.gov For example, syntheses can proceed through the functionalization of 3-hydroxyproline (B1217163) or by employing stereoselective amination reactions on a proline scaffold. nih.govthieme-connect.com These synthetic routes are designed to control the stereochemistry at both the alpha-carbon (L-configuration) and the C3 position (R-configuration), which is crucial for its application as a chiral building block.

Significance as a Chiral Building Block Precursor

The well-defined stereochemistry of this compound makes it a highly valuable chiral building block, or synthon, in asymmetric synthesis. nih.govtandfonline.com Chiral synthons are enantiomerically pure compounds used as starting materials to introduce specific stereocenters into a target molecule. tacr.czmdpi.comscite.ai The use of such building blocks is a powerful strategy in the synthesis of complex, biologically active molecules, including pharmaceuticals. mdpi.comresearchgate.net

The presence of two distinct amino groups and a carboxylic acid in (R)-3-Amino-L-proline offers multiple points for chemical modification, allowing for the construction of diverse molecular scaffolds. acs.orgnih.gov For instance, it can be incorporated into peptide chains to create peptidomimetics with unique conformational properties. sigmaaldrich.cn The additional amino group can be used to form linkages, attach side chains, or create cyclic structures, expanding the chemical space accessible to researchers. nih.gov This versatility has led to its use in the synthesis of various compounds, including potential therapeutic agents and novel materials.

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving this compound spans several scientific disciplines, highlighting its interdisciplinary relevance. In medicinal chemistry, it is being investigated for its potential role in the development of new drugs. acs.org The incorporation of this non-canonical amino acid into peptides can lead to compounds with enhanced biological activity and stability. nih.gov

In the field of organic synthesis, the development of efficient and stereoselective methods to synthesize (R)-3-Amino-L-proline and its derivatives remains an active area of research. nih.govrsc.org Chemists are continually seeking to improve synthetic routes to make this and other chiral building blocks more accessible. acs.orgnih.gov

Furthermore, the study of peptides and proteins containing non-canonical amino acids like (R)-3-Amino-L-proline contributes to a deeper understanding of protein structure and function. caltech.edunih.govnih.gov By introducing unnatural amino acids, scientists can probe the effects of specific structural changes on protein folding, stability, and biological interactions. acs.org This knowledge is not only fundamental to biochemistry but also has practical implications for protein engineering and the design of novel biomaterials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-3-aminopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-3-1-2-7-4(3)5(8)9;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYPLCLHMMNIOS-HJXLNUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for R 3 Amino L Proline Hcl and Its Derivatives

Derivatization Methods for Research Applications

For various research applications, such as structure-activity relationship (SAR) studies or for use as building blocks in peptide synthesis, (R)-3-Amino-L-proline HCl can be further modified at its functional groups.

The primary amino group at the C-3 position and the secondary amino group of the pyrrolidine (B122466) ring can be selectively or exhaustively alkylated or acylated.

N-Alkylation: Direct N-alkylation can be achieved by reacting the amino groups with alkyl halides or by reductive amination with aldehydes or ketones. nih.gov Selective alkylation of the C-3 amino group can be challenging and may require the use of protecting groups on the pyrrolidine nitrogen.

N-Acylation: Acylation, such as acetylation, can be readily accomplished using acyl chlorides or anhydrides (e.g., acetyl chloride or acetic anhydride) in the presence of a base. nih.gov Similar to alkylation, achieving selective acylation of the C-3 amino group often necessitates protection of the ring nitrogen.

| Reaction | Reagents | Functional Group Modified | Notes |

| N-Methylation | Formaldehyde, reducing agent (e.g., NaBH3CN) | C-3 Amino group and/or Pyrrolidine nitrogen | Reductive amination conditions. |

| N-Acetylation | Acetic anhydride, base (e.g., triethylamine) | C-3 Amino group and/or Pyrrolidine nitrogen | Protection of the pyrrolidine nitrogen may be required for selectivity. |

The carboxylic acid functionality can be converted to an ester to modify the compound's properties or to protect it during subsequent reactions.

A common method for esterification is the Fischer-Speier esterification, which involves reacting the amino acid hydrochloride with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, which is already present in the form of HCl. sciencemadness.orgpearson.com Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding ester. For more sensitive substrates, coupling with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. libretexts.org

| Esterification Method | Reagents | Description |

| Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), HCl | Acid-catalyzed reaction between the carboxylic acid and an alcohol. sciencemadness.orgpearson.com |

| Alkylation | Alkyl halide (e.g., MeI, BnBr), base | Nucleophilic substitution of the carboxylate with an alkyl halide. |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC) | Dehydrative coupling of the carboxylic acid and an alcohol. libretexts.org |

Selective Functionalization for Bioconjugation and Scaffold Diversification

The selective functionalization of amino acids is crucial for their application in bioconjugation and the development of diverse molecular scaffolds. In the case of (R)-3-Amino-L-proline, the presence of a primary amino group at the 3-position, in addition to the secondary amine of the pyrrolidine ring and the carboxylic acid, offers multiple sites for chemical modification. However, specific literature detailing the selective functionalization of this compound for bioconjugation and scaffold diversification is not extensively available.

General strategies for the selective functionalization of similar polyfunctional amino acids often rely on orthogonal protecting group strategies. For instance, the secondary amine of the proline ring can be protected with a group that is stable to the conditions required for modifying the 3-amino group, and vice versa. Once a specific amino group is selectively deprotected, it can be reacted with a variety of reagents to introduce functionalities suitable for bioconjugation (e.g., azides, alkynes for click chemistry) or for building diverse molecular scaffolds.

A study on N-terminal proline-containing peptides has demonstrated selective C-H azidation at the δ-position of the N-terminal proline residue. This methodology allows for the introduction of an azide (B81097) handle, which can be further functionalized through cycloaddition reactions or used as a masked imine for C-C bond formation, leading to diversified peptide scaffolds. nih.gov While this method targets the N-terminal proline, it highlights a strategy for selective functionalization that could potentially be adapted for the 3-amino group of (R)-3-Amino-L-proline.

Another approach involves the incorporation of proline analogs with reactive handles into peptides, a technique termed "proline editing". nih.gov This method utilizes 4-hydroxyproline (B1632879) as a precursor, which is then modified post-synthetically to introduce a wide range of functional groups for bioconjugation and structural diversification. nih.gov Although not directly applied to (R)-3-Amino-L-proline, this concept of post-synthetic modification of a proline scaffold is highly relevant.

While direct examples for this compound are scarce, the principles of selective protection and functionalization established for other amino acids and proline derivatives provide a foundational framework for its potential use in bioconjugation and scaffold diversification.

Enantioselective Preparation of Related Chiral Amines and Amino Acids

Proline-Catalyzed Asymmetric Reactions for Chiral Amine Synthesis

L-proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, enabling the enantioselective synthesis of chiral amines and amino acids. wikipedia.orglibretexts.org These reactions often proceed through the formation of a chiral enamine or iminium ion intermediate, which then reacts with an electrophile in a stereocontrolled manner. wikipedia.org

One of the most significant applications of proline catalysis is in the asymmetric Mannich reaction. acs.org This three-component reaction involves an aldehyde, an amine, and a ketone, and provides access to β-amino carbonyl compounds, which are valuable precursors to chiral amines and other nitrogen-containing molecules. acs.org The use of L-proline as a catalyst allows for high levels of diastereo- and enantioselectivity. acs.org

The proposed mechanism for the proline-catalyzed Mannich reaction involves the formation of an enamine from the ketone and proline. This enamine then attacks an imine, formed in situ from the aldehyde and amine, to generate the Mannich adduct. The stereochemical outcome is dictated by the geometry of the enamine and the facial selectivity of its attack on the imine, which is controlled by the chiral environment provided by the proline catalyst. acs.org

The following table summarizes the results of a proline-catalyzed three-component Mannich reaction between various aldehydes, p-anisidine, and acetone.

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | p-Nitrobenzaldehyde | 50 | 94 |

| 2 | Benzaldehyde | 68 | 85 |

| 3 | p-Chlorobenzaldehyde | 72 | 92 |

| 4 | p-Bromobenzaldehyde | 75 | 93 |

| 5 | o-Bromobenzaldehyde | 60 | 96 |

Similarly, proline-catalyzed asymmetric aldol (B89426) reactions are a powerful tool for the synthesis of chiral β-hydroxy ketones, which can be further converted to chiral amines. The reaction mechanism is analogous to the Mannich reaction, with the enamine intermediate attacking an aldehyde. wikipedia.org

Synthesis of β-Amino Proline Analogs (e.g., β³-homoproline)

β-Amino proline analogs, such as β³-homoproline, are valuable building blocks in medicinal chemistry due to their ability to induce specific secondary structures in peptides. nih.govthieme-connect.com Several synthetic routes have been developed for the enantioselective preparation of these compounds.

One common strategy involves the use of a chiral auxiliary to control the stereochemistry of key bond-forming reactions. For example, an efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines was developed starting from the stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from 4-bromobutanal. nih.gov This method allows for the synthesis of both enantiomers of the desired product by either changing the chiral auxiliary or the allylation protocol. nih.gov

Another approach utilizes 1,3-dipolar cycloadditions of cyclic nitrones to suitable dipolarophiles. thieme-connect.com The subsequent rearrangement of the cycloadduct can lead to the formation of the β-homoproline scaffold with high stereocontrol. thieme-connect.com For instance, the synthesis of α-cyclopropyl-β-homoprolines was achieved through the 1,3-dipolar cycloaddition of enantiopure pyrroline (B1223166) N-oxides onto bicyclopropylidene. nih.gov

A gram-scale synthesis of a novel tetrahydroxylated β-homoproline has also been reported, starting from an L-tartaric acid-derived nitrone. thieme-connect.com The key step in this synthesis is a highly stereoselective 1,3-dipolar cycloaddition to γ-crotonolactone. thieme-connect.com

The following table provides examples of synthetic routes to β-homoproline analogs.

| Starting Material | Key Reaction | Product | Reference |

|---|---|---|---|

| Chiral N-tert-butanesulfinyl imine | Stereodivergent allylation | α-Disubstituted β-homoprolines | nih.gov |

| Enantiopure pyrroline N-oxide | 1,3-Dipolar cycloaddition | α-Cyclopropyl-β-homoprolines | nih.gov |

| L-Tartaric acid derived nitrone | 1,3-Dipolar cycloaddition | Tetrahydroxylated β-homoproline | thieme-connect.com |

Scaffold-Based Synthetic Routes Employing L-Proline

The rigid, chiral scaffold of L-proline makes it an excellent starting material for the synthesis of a wide variety of complex molecules and combinatorial libraries. researchgate.netnih.gov The pyrrolidine ring can be functionalized at various positions to introduce new stereocenters and functional groups, leading to a diverse range of structures.

One notable application of the L-proline scaffold is in the synthesis of novel neonicotinoid analogs. nih.gov In this work, six enantiopure neonicotinoid analogs were synthesized from L-proline, and their insecticidal activity was evaluated. nih.gov This study demonstrates how the chiral information embedded in the proline scaffold can be transferred to the final products, leading to biologically active compounds. nih.gov

L-proline and its derivatives are also extensively used as scaffolds for the development of chiral ionic liquids, which can be employed as catalysts in asymmetric reactions. mdpi.com The synthesis of these ionic liquids involves the modification of the amino or carboxylic acid group of proline to introduce an ionic moiety. mdpi.com

Furthermore, the proline scaffold is a valuable tool in the construction of combinatorial libraries. By functionalizing the proline ring at different positions with a variety of building blocks, large libraries of compounds can be generated for high-throughput screening. For example, L-proline and related chiral heterocyclic amino acids have been used as scaffolds for the synthesis of functionalized 2-amino-1,3-selenazole-5-carboxylates. researchgate.net

The following table highlights different applications of the L-proline scaffold in synthesis.

| Application | Description | Example | Reference |

|---|---|---|---|

| Synthesis of Bioactive Molecules | Use of the chiral proline scaffold to synthesize enantiopure biologically active compounds. | Synthesis of neonicotinoid analogs | nih.gov |

| Development of Chiral Catalysts | Modification of the proline structure to create novel chiral catalysts. | Proline-based chiral ionic liquids | mdpi.com |

| Combinatorial Library Synthesis | Functionalization of the proline ring to generate diverse libraries of compounds. | Synthesis of 2-amino-1,3-selenazole-5-carboxylates | researchgate.net |

| Construction of Fused-Ring Systems | Utilization of L-proline in ring-closing metathesis reactions to form bicyclic structures. | Synthesis of chiral 1,2-cycloalkanopyrrolidines | nih.gov |

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the proline ring system are foundational to its utility in asymmetric synthesis. nih.gov The introduction of an amino group at the C3-position, particularly with the (R) configuration, provides an additional functional handle for chemical modification while imposing significant conformational constraints. This unique combination of features allows (R)-3-Amino-L-proline to serve as a powerful chiral template, guiding the stereochemical outcome of reactions in the synthesis of complex molecules. mdpi.com

Asymmetric Construction of Pharmaceuticals and Bioactive Compounds

(R)-3-Amino-L-proline HCl is a valuable starting material for the enantioselective synthesis of a variety of biologically active compounds. Its rigid framework allows for the predictable transfer of chirality during synthetic transformations. Proline and its derivatives have been instrumental in the development of organocatalysis, facilitating asymmetric reactions such as aldol (B89426) and Mannich reactions with high enantioselectivity. researchgate.netacs.orgresearchgate.net The principles of using proline's chiral scaffold can be extended to its derivatives like 3-aminoproline for the synthesis of complex nitrogen-containing compounds. thieme-connect.com The stereochemically dense structure of (R)-3-Amino-L-proline makes it an attractive precursor for creating novel pharmaceutical agents where precise three-dimensional arrangement of atoms is critical for biological function.

| Application Area | Key Feature of (R)-3-Amino-L-proline | Resulting Compound Class |

| Organocatalysis | Rigid chiral scaffold | Enantiomerically enriched carbonyl compounds |

| Natural Product Synthesis | Pre-existing stereocenters | Complex alkaloids and polyhydroxylated compounds |

| Drug Discovery | Unique 3D structure | Novel heterocyclic pharmacophores |

Stereodefined Molecular Scaffolds and Frameworks

The ability to control protein structure through the incorporation of stereodefined substituted proline residues is a key strategy for enhancing protein stability and activity. nih.gov Proline derivatives are used to create well-defined, three-dimensional structures that can serve as frameworks for further chemical elaboration. The defined stereochemistry of (R)-3-Amino-L-proline allows for its use in building complex molecular scaffolds with predictable conformations. These scaffolds are crucial in various fields, including materials science and drug discovery, where the spatial arrangement of functional groups dictates the material's properties or the molecule's interaction with a biological target. The synthesis of functionalized heterocyclic systems, for instance, can be achieved using L-proline and its derivatives as chiral templates. researchgate.net

Contributions to Peptidomimetics Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. Proline analogues are central to peptidomimetic design due to the unique conformational constraints they impose on the peptide backbone. mdpi.comlifechemicals.com The pyrrolidine (B122466) ring restricts the flexibility of the Φ (phi) and ψ (psi) dihedral angles, influencing the secondary structure of peptides. nih.gov

Incorporation into Peptide Ligands and Analogs

The incorporation of proline analogues into peptide sequences is a widely used strategy to study structure-activity relationships (SAR) and to develop new therapeutic agents. nih.gov (R)-3-Amino-L-proline can be incorporated into peptide chains to create analogues of biologically active peptides. acs.org The additional amino group at the C3 position offers a site for further modification, allowing for the introduction of reporter groups, cross-linking agents, or other functionalities to probe biological interactions or enhance therapeutic properties. The unique conformational properties of proline and its derivatives, like 3-substituted prolines, are known to stabilize specific secondary structures such as β-turns or polyproline helices, which are often critical for receptor binding and biological activity. mdpi.comnih.gov

| Proline Analog Feature | Conformational Effect | Impact on Biological Activity |

| C3-Substitution | Modulates ring pucker (endo/exo) | Alters binding affinity and selectivity |

| Pyrrolidine Ring | Restricts Φ and ψ backbone angles | Stabilizes bioactive conformations (e.g., β-turns) |

| Tertiary Amide Bond | Influences cis/trans isomerization | Affects overall peptide structure and function |

Design of Constrained Amino Acid Residues

Conformationally constrained amino acids are pivotal in peptidomimetic drug design. lifechemicals.comacs.org (R)-3-Amino-L-proline is an exemplary constrained amino acid residue. Its rigid structure reduces the conformational flexibility of a peptide, which can be advantageous for several reasons. A more rigid peptide is less likely to be recognized and degraded by proteases, leading to a longer half-life in vivo. Furthermore, by locking the peptide into its bioactive conformation, the entropic penalty of binding to its receptor is reduced, potentially leading to higher binding affinity. The synthesis and resolution of 3-substituted proline derivatives have been a significant area of research aimed at creating novel constrained building blocks for peptide and non-peptide mimetics. acs.org These constrained residues are essential for developing new drugs, including enzyme inhibitors and receptor agonists or antagonists. lifechemicals.com

Catalytic Applications in Asymmetric Reactions

Proline and its analogues have garnered substantial attention as organocatalysts due to their ready availability, low toxicity, and ability to operate under mild reaction conditions. wikipedia.orgnih.gov The unique structural features of the proline scaffold, including a secondary amine and a carboxylic acid group, allow for a bifunctional mode of action, activating both the nucleophile and the electrophile in a reaction. youtube.com This dual activation is central to its catalytic efficacy in a range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. researchgate.netresearchgate.net

Organocatalysis via Proline Derivatives

The pioneering work in the early 2000s on proline-catalyzed intermolecular aldol reactions sparked a revolution in organocatalysis. researchgate.netresearchgate.net Proline and its derivatives facilitate these reactions by forming a nucleophilic enamine intermediate with a carbonyl donor, which then reacts with an electrophilic acceptor. The stereochemistry of the product is controlled by the chiral environment of the proline catalyst during the carbon-carbon bond-forming step. wikipedia.org

While L-proline itself is a highly effective catalyst, significant research has been dedicated to modifying the proline ring to enhance catalytic activity, selectivity, and substrate scope. researchgate.net For instance, the introduction of bulky substituents at the α-position of the pyrrolidine ring, as seen in diarylprolinol silyl (B83357) ethers, has been shown to provide excellent enantioselectivity in Michael additions of aldehydes to nitroalkenes. nih.govorganic-chemistry.org

Although specific studies detailing the organocatalytic applications of (R)-3-Amino-L-proline are not extensively documented in the reviewed literature, the principles of proline catalysis suggest that the introduction of an amino group at the 3-position could influence the steric and electronic properties of the catalyst. This modification could potentially alter the catalyst's reactivity and selectivity in asymmetric transformations. The presence of the additional amino group might offer a further site for hydrogen bonding or other non-covalent interactions in the transition state, thereby influencing the stereochemical outcome of the reaction. Further research is needed to explore the catalytic potential of 3-aminoproline derivatives in key asymmetric reactions.

Table 1: Representative Proline-Derivative Catalyzed Asymmetric Aldol Reaction

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |

| L-Proline | p-Nitrobenzaldehyde | Acetone | Neat | 68 | 76 | nih.gov |

| Proline-based Organocatalyst 1 | p-Nitrobenzaldehyde | Acetone | Neat | 95 | 58 | nih.gov |

| Proline-based Organocatalyst 2 | p-Nitrobenzaldehyde | Acetone | Neat | 96 | 61 | nih.gov |

| Proline-based Organocatalyst 3 | p-Nitrobenzaldehyde | Acetone | Neat | 94 | 55 | nih.gov |

Chiral Ionic Liquids Derived from Proline

Chiral Ionic Liquids (CILs) are a class of molten salts that possess chirality, making them attractive as chiral solvents, reagents, and catalysts in asymmetric synthesis. mdpi.comresearchgate.netnih.gov Amino acids, with their inherent chirality, are excellent starting materials for the synthesis of CILs. researchgate.netnih.gov Proline-based CILs have been successfully employed as catalysts in various asymmetric reactions, including Michael additions. mdpi.com

The general approach to synthesizing proline-based CILs involves pairing a proline-derived cation or anion with a suitable counterion. mdpi.comresearchgate.net These CILs can act as both the catalyst and the reaction medium, simplifying reaction work-up and enabling catalyst recycling. researchgate.net For instance, L-proline-based CILs have been shown to effectively catalyze the asymmetric Michael addition of cyclohexanone (B45756) to nitrostyrene, affording the product with good conversion and enantioselectivity. mdpi.com The structure of the counterion has been found to play a crucial role in the catalytic performance of the CIL. mdpi.com

While there is a growing body of research on CILs derived from L-proline, specific examples of chiral ionic liquids synthesized from (R)-3-Amino-L-proline and their applications in asymmetric catalysis are not prominently featured in the current scientific literature. The addition of an amino group at the 3-position of the proline ring could, in principle, be utilized to create novel CILs with unique properties. This functional group could be further modified to tune the solubility, viscosity, and catalytic activity of the resulting ionic liquid. The potential of 3-aminoproline-derived CILs as recyclable catalysts for asymmetric synthesis remains an area ripe for exploration.

Table 2: Performance of L-Proline-Based Chiral Ionic Liquids in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

| Catalyst | Solvent | Time (h) | Conversion (%) | dr (syn:anti) | ee (syn) (%) | Reference |

| [Emim][L-Pro] | EtOH | 48 | 90 | 95:5 | 85 | mdpi.com |

| [Bmim][L-Pro] | EtOH | 48 | 85 | 93:7 | 82 | mdpi.com |

| [Hmim][L-Pro] | EtOH | 48 | 88 | 94:6 | 84 | mdpi.com |

| [Omim][L-Pro] | EtOH | 48 | 82 | 92:8 | 80 | mdpi.com |

Investigations into Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

The rigid five-membered ring of the proline structure makes it a valuable scaffold for designing enzyme inhibitors. The introduction of an amino group at the 3-position, as in (R)-3-Amino-L-proline HCl, can further influence its interaction with enzyme active sites.

Aminopeptidase P Inhibition and Structure-Activity Relationships

Aminopeptidase P (APPro) is a metalloprotease that specifically cleaves the N-terminal amino acid from peptides where the penultimate residue is proline. mdpi.com This enzyme plays a role in the degradation of various bioactive peptides. mdpi.com

Extensive searches of scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound against Aminopeptidase P. Research on the structure-activity relationships of inhibitors for this enzyme has focused on various peptide and non-peptide structures, but the class of 3-amino-proline derivatives remains unexplored in this context. mdpi.comnih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Structure-Activity Relationships

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. It is a well-established therapeutic target for type 2 diabetes. nih.gov Proline-like structures are often incorporated into DPP-4 inhibitors to mimic the natural substrate. nih.gov

Despite the relevance of proline mimetics in the design of DPP-4 inhibitors, dedicated studies on the inhibitory potential of this compound against DPP-4 are not available in the current scientific literature. The structure-activity relationship (SAR) studies for DPP-4 inhibitors have explored a wide range of chemical scaffolds, including triazole analogs, thiomorpholine (B91149) analogs, and pyrazole-3-carbohydrazone analogs, but have not specifically addressed 3-amino-proline derivatives. nih.govmdpi.com

Modulation of Proline Metabolism Enzymes (e.g., P5CS)

Proline biosynthesis is regulated by key enzymes such as Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the first two steps in the conversion of glutamate (B1630785) to proline. nih.govnih.gov The activity of P5CS is subject to feedback inhibition by proline and its analogs. nih.gov

There is no direct evidence in the scientific literature regarding the modulatory effects of this compound on P5CS or other enzymes involved in proline metabolism. However, studies on other proline analogs, such as phosphonic acid derivatives of proline, have been conducted. These compounds were evaluated for their ability to inhibit P5C reductase, another key enzyme in proline biosynthesis. The results indicated that only at high concentrations (exceeding 1 mM) did some of these analogs exhibit significant inhibition. acs.org The inhibitory potential of these phosphonic acid analogs against P5C synthetase from rice was found to be negligible. acs.org

Table 1: Inhibition of Plant P5C Reductase by Proline Analogs This table is based on data for phosphonic acid analogues of proline and is not specific to this compound.

| Compound | Concentration Range Tested | Observation |

| (R)-phosphonic acid analog 1 | 10⁻⁴ to 10⁻³ M | Ineffective |

| (S)-phosphonic acid analog 1 | Millimolar | Significant, dose-proportional inhibition |

| (R)-phosphonic acid analog 6 | Millimolar | Significant, dose-proportional inhibition |

Inhibition of Extracellular Enzymes (e.g., Transglutaminase, Lysyl Oxidase)

Transglutaminase: Tissue transglutaminase (TG2) is an enzyme that catalyzes the cross-linking of proteins by forming isopeptide bonds between glutamine and lysine (B10760008) residues. zedira.com Its dysregulation has been implicated in various diseases. nih.gov

No studies have been published on the direct inhibition of transglutaminase by this compound. However, research into TG2 inhibitors has explored peptidomimetic backbones that can include amino acid residues. The insertion of various amino acids into an inhibitor scaffold has been shown to dramatically increase inhibitory efficiency and selectivity for TG2. nih.govrsc.org This suggests that amino-proline derivatives could potentially be incorporated into more complex molecules to target this enzyme.

Lysyl Oxidase: Lysyl oxidase is a copper-dependent enzyme that is crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. researchgate.net

The scientific literature lacks any information on the inhibition of lysyl oxidase by this compound or other proline derivatives. Current research on lysyl oxidase inhibitors focuses on different classes of molecules, such as primary amine-containing compounds that mimic the enzyme's substrates. researchgate.net

Modulation of Protein Aggregation Processes

The unique conformational properties of proline can influence the folding and aggregation of proteins.

Effects on Amyloid-β Aggregation

The aggregation of the amyloid-β (Aβ) peptide into fibrils is a hallmark of Alzheimer's disease. The sequence of Aβ contains several regions that are prone to forming β-sheets, the structural basis of amyloid fibrils. elsevierpure.com

Direct studies on the effect of this compound on Aβ aggregation have not been reported. However, the influence of proline substitutions on the stability of Aβ fibrils has been investigated using scanning proline mutagenesis. These studies have shown that replacing residues within the hydrophobic clusters of Aβ (positions 16-21 and 31-36) with proline is destabilizing to the fibril structure. nih.gov In contrast, proline substitutions in the N-terminal region (residues 1-14) and at the C-terminus (residues 37-40) have a negligible effect on fibril stability, suggesting these regions are more flexible. elsevierpure.comnih.gov These findings indicate that the introduction of a proline residue can disrupt the β-sheet structures that are critical for amyloid fibril formation. nih.gov The effect of a substituted proline, such as this compound, on this process remains an open area for investigation.

Mechanistic Insights into Anti-Aggregation Activity

Proline has been observed to play a role in preventing the aggregation of proteins during the refolding process. nih.gov Experimental studies on hen egg-white lysozyme (B549824) indicate that proline can inhibit protein aggregation by interacting with folding intermediates. nih.gov This interaction is thought to trap the intermediates in a state that is "aggregation-insensitive" and enzymatically inactive. nih.gov The mechanism involves proline binding to these intermediate structures, thereby preventing them from clumping together. nih.gov Interestingly, the removal of proline from the refolded protein mixture can lead to a significant recovery of the protein's biological activity. nih.gov

At higher concentrations (above 1.5 M), proline itself can form loose, higher-order molecular aggregates that exhibit an amphipathic character. nih.gov The formation of these supramolecular assemblies is believed to be important for proline's function as a protein folding aid. nih.gov This suggests a potential role for proline as a chemical chaperone in protein folding processes. nih.gov Further research into the aggregation properties of nonaromatic amino acids like L-proline and L-hydroxyproline has revealed that they can form self-assembled structures. nih.gov The mechanism of this structure formation involves hydrogen bonding and hydrophobic interactions. nih.gov These aggregates have been shown to have amyloid-like characteristics and can reduce the viability of neural cell lines in a dose-dependent manner. nih.govchemrxiv.org

Interaction with Amino Acid Transporters

The conformationally restricted nature of the proline ring makes it and its derivatives, such as hydroxy-L-proline, valuable scaffolds for synthesizing molecules to probe the ligand binding sites of biological targets. nih.govnih.govbiorxiv.org This has led to investigations into their potential as inhibitors for widely expressed neutral amino acid transporters. nih.govnih.govbiorxiv.org

The solute carrier family 1 (SLC1) members, SLC1A4 (also known as ASCT1) and SLC1A5 (also known as ASCT2), are sodium-dependent transporters that exchange neutral amino acids across the cell membrane. nih.gov While L-proline itself is a transportable substrate for these transporters, synthetic derivatives have been developed to act as inhibitors. nih.gov

A class of molecules known as alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs), which are derivatives of hydroxy-L-proline, have been identified as selective, high-affinity inhibitors of both SLC1A4 and SLC1A5. nih.govnih.gov Functional screening of these synthetic derivatives was performed using electrophysiological and radiolabeled uptake methods to confirm their inhibitory activity. nih.govbiorxiv.org For instance, the derivatives 3-hydroxy-L-proline (3-HP) and 4-hydroxy-L-proline (4-HP) were found to dose-dependently block the uptake of radiolabeled L-glutamine, confirming their affinity for SLC1A5. nih.gov These studies demonstrated a higher apparent affinity for SLC1A4 compared to SLC1A5 for both molecules. nih.gov The development of these proline-based inhibitors provides new pharmacological tools to modulate the activity of SLC1A4 and SLC1A5, which are implicated in various pathophysiological processes. nih.govnih.gov

To understand how these proline derivatives interact with and inhibit the transporters, computational modeling and docking studies have been employed. nih.govbiorxiv.org Active and inactive hydroxy-L-proline derivatives were computationally docked into a homology model of the transporters. biorxiv.org This analysis allows for the assessment of the predicted molecular orientation of the ligands within the binding site and correlates it with their observed functional activity. nih.govbiorxiv.org By comparing the docking poses of active inhibitors with those of inactive compounds, researchers can elucidate the crucial molecular interactions and specific binding modes required for effective inhibition of SLC1A4 and SLC1A5. nih.gov These investigations are key to the rational design of more potent and selective inhibitors based on the proline scaffold. nih.gov

Antiglycation Activity of Derivatives

Derivatives of proline have been synthesized and investigated for their potential as antiglycating agents. researchgate.netrsc.org Glycation is a non-enzymatic reaction between reducing sugars and proteins, which leads to the formation of Advanced Glycation End Products (AGEs). researchgate.netrsc.orgjbiochemtech.com The accumulation of AGEs is linked to the pathogenesis of various degenerative diseases, including diabetes. rsc.orgnih.gov

A series of N-(3-aminoalkyl)proline derivatives have shown potent in vitro antiglycation activity. researchgate.netrsc.org The mechanism of action for these compounds was found to involve the inhibition of Amadori product formation, which are key intermediates in the glycation pathway. rsc.orgjbiochemtech.com The inhibition of AGE formation by these derivatives was confirmed using techniques such as fluorescence spectrometry, circular dichroism, western blot, and LC-MS/MS analyses. researchgate.netrsc.org

Studies comparing different substitutions on the proline ring found that compounds with hydroxyl substituents at the C4 position had superior antiglycation properties compared to those with azide (B81097) substituents at the same position. researchgate.netrsc.org The inhibitory concentration (IC₅₀) values for some of the potent compounds were determined, demonstrating their effectiveness relative to the known antiglycating agent, aminoguanidine. researchgate.net

Table 1: Antiglycation Activity of N-(3-aminoalkyl)proline Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound | Description | IC₅₀ (mM) |

|---|---|---|

| Aminoguanidine | Standard Antiglycating Agent | 1.0 |

| Derivative 2 | N-(3-aminoalkyl)proline derivative | 0.5 |

| Derivative 6 | N-(3-aminoalkyl)proline derivative with C4-OH | 0.25 |

Data sourced from studies on in vitro glycation inhibition by fluorescence spectroscopy. researchgate.net

Many agents that inhibit AGE formation also possess antioxidant properties. nih.gov Oxidative stress and the formation of reactive oxygen species (ROS) are known to accelerate the glycation process. nih.govmorelife.org Therefore, compounds that can scavenge free radicals can also help to reduce the formation of AGEs. jbiochemtech.comnih.gov

The N-(3-aminoalkyl)proline derivatives that demonstrated potent antiglycation activity were also found to have good antioxidant properties. researchgate.netrsc.org This dual activity could lead to a further reduction in the formation of AGEs, making these compounds promising therapeutic agents. researchgate.netrsc.org The antioxidant capacity of proline itself has been noted, where it can act as a reactive oxygen scavenger, reduce lipid peroxidation, and increase the activity of antioxidant enzymes. tandfonline.com This inherent property of the proline structure may contribute to the antioxidant effects observed in its derivatives. tandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Stereochemistry on Biological Activity

The biological activity of proline-containing peptides and small molecules is highly dependent on the stereochemistry of the proline ring. nih.gov For instance, the natural (S) configuration at the alpha-carbon (L-proline) is often crucial for recognition by biological systems. wikipedia.org In the case of 3-substituted prolines, the introduction of a new chiral center at the C3 position adds another layer of complexity and opportunity for modulating activity. The relative stereochemistry between the C2 carboxyl group and the C3 substituent (cis or trans) plays a pivotal role in defining the conformational preferences of the pyrrolidine (B122466) ring and, consequently, the biological profile of the molecule.

The following table summarizes the impact of stereochemistry on the activity of selected proline analogs.

| Compound/Analog | Stereochemistry | Impact on Biological Activity |

| Acivicin Analogs | (5S, αS) vs. other isomers | The (5S, αS) isomers consistently show higher antimalarial potency, suggesting stereoselective cellular uptake. mdpi.comresearchgate.net |

| 4-Hydroxy-L-proline | (4R) vs. (4S) | The stereochemistry at the γ-position (C4) is important for the conformational stability of collagen triple helices, with the (4R)-hydroxy-L-proline favoring the trans-isomer. nih.gov |

Influence of Substituent Effects and Pyrrolidine Ring Modifications

The introduction of substituents onto the pyrrolidine ring is a common strategy for modulating the pharmacological properties of proline analogs. The nature, size, and position of these substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. nih.gov Modifications at the C3 position of the proline ring have been extensively explored to develop novel bioactive molecules. nih.govsemanticscholar.orgresearchgate.net

Furthermore, modifications to the pyrrolidine ring itself, such as ring expansion or contraction, can have a significant impact on biological activity. For instance, replacing proline with homologs like L-pipecolic acid (a six-membered ring) or L-azetidine-2-carboxylic acid (a four-membered ring) has been shown to alter the kinetic parameters (Km) for enzymes like cdc2 kinase, indicating the importance of the five-membered pyrrolidine ring for optimal substrate recognition. nih.gov

The table below provides examples of how different substituents on the pyrrolidine ring can influence biological activity.

| Modification | Example Substituent/Analog | Effect on Biological Activity/Properties |

| C3-Substitution | Alkyl groups (e.g., methyl, propyl) | Can provide steric bulk that influences binding and can be used to probe the size of receptor pockets. nih.gov |

| Phenyl groups | Can introduce aromatic interactions (e.g., π-π stacking) with the target protein. nih.gov | |

| C4-Substitution | Hydroxyl groups | Can form hydrogen bonds and alter the ring pucker. researchgate.net |

| Fluoro groups | Can influence ring conformation through stereoelectronic effects. nih.gov | |

| Ring Modification | L-pipecolic acid (ring expansion) | Increased Km value for cdc2 kinase compared to proline, suggesting a less optimal fit. nih.gov |

| L-azetidine-2-carboxylic acid (ring contraction) | Also resulted in an increased Km value for cdc2 kinase. nih.gov |

Conformational Analysis and Bioactive Conformation Prediction

The biological activity of proline-containing molecules is intimately linked to their conformational preferences. The rigid pyrrolidine ring restricts the backbone dihedral angle φ to approximately -60°, but allows for flexibility in the ψ and ω dihedral angles. nih.gov A key conformational feature of proline is the cis/trans isomerization of the peptide bond preceding the proline residue. sigmaaldrich.comsigmaaldrich.com The energy barrier for this isomerization is relatively low, allowing both conformers to exist in solution. sigmaaldrich.com

The puckering of the five-membered pyrrolidine ring also contributes to the conformational landscape. The ring can adopt two main envelope conformations, termed Cγ-endo (down) and Cγ-exo (up), which are influenced by the substituents on the ring. nih.gov These conformational preferences can be crucial for determining the bioactive conformation, which is the specific three-dimensional structure that binds to the biological target.

Predicting the bioactive conformation is a key aspect of rational drug design. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to experimentally determine the preferred conformations of proline analogs in solution and in the solid state. These experimental data, combined with computational methods, can help in identifying the key structural features required for biological activity. For instance, molecular dynamics and molecular mechanics simulations have indicated that the pyrrolidine ring of proline is optimal for stabilizing a β-turn at phosphorylation sites, which is important for substrate recognition by certain kinases. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are powerful tools for investigating the structure-activity relationships of proline analogs at the molecular level. These approaches can provide insights into ligand-target interactions, predict binding affinities, and guide the design of new, more potent compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net Docking simulations can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. acs.org These simulations calculate a docking score, which is an estimate of the binding affinity. acs.org For proline analogs, docking studies can be used to predict how modifications to the pyrrolidine ring will affect binding to a specific target. By comparing the docking scores and predicted binding modes of a series of analogs, researchers can gain insights into the SAR of the series and design new compounds with improved binding affinities. acs.org

Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatography is a cornerstone for the analysis of (R)-3-Amino-L-proline HCl, offering powerful capabilities for separating it from its enantiomer and other related substances. The choice of method depends on the specific analytical goal, such as enantiomeric resolution or sensitive quantification.

Chiral Gas Chromatography (GC) for Enantiomeric Resolution

Chiral Gas Chromatography (GC) is a high-resolution technique well-suited for the separation of volatile and thermally stable enantiomers. For non-volatile amino acids like 3-aminoproline, derivatization is a mandatory prerequisite to increase volatility and improve chromatographic behavior. sigmaaldrich.com

A common derivatization strategy involves a two-step process:

Esterification: The carboxyl group is typically esterified, for example, by reacting the amino acid with methanolic HCl to form the methyl ester. sigmaaldrich.com

Acylation: The amino groups (both the secondary amine of the proline ring and the primary 3-amino group) are acylated using reagents such as trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate (HFBCF). sigmaaldrich.comnih.gov

This two-step derivatization neutralizes the polar functional groups, rendering the molecule suitable for GC analysis without causing racemization. sigmaaldrich.com The derivatized enantiomers are then separated on a chiral stationary phase (CSP). Cyclodextrin-based columns and amino acid derivative-based columns, such as Chirasil-L-Val, are commonly employed for this purpose. sigmaaldrich.comnih.govresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the derivatized enantiomers and the chiral selector of the stationary phase, leading to different retention times. Chiral GC offers high efficiency, sensitivity, and rapid analysis times. researchgate.net

Table 1: Example GC Conditions for Chiral Separation of Derivatized Proline Analogs

| Parameter | Condition |

| Column | Chirasil-L-Val or Cyclodextrin-based CSP (e.g., CHIRALDEX G-TA) |

| Derivatization Reagents | 1. Methanolic HCl (Esterification) 2. Trifluoroacetic Anhydride (TFAA) (Acylation) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized gradient (e.g., initial hold at 100°C, ramp to 180°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. Due to the lack of a strong chromophore in (R)-3-Amino-L-proline, pre-column derivatization is necessary to enable sensitive detection by UV-Visible or fluorescence detectors. rsc.org

Several derivatizing agents are effective for primary and secondary amines:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines under mild conditions to form highly fluorescent derivatives. researchgate.net This makes it suitable for derivatizing both amino groups in 3-aminoproline.

o-Phthalaldehyde (OPA): Reacts specifically with primary amines in the presence of a thiol (like 3-mercaptopropionic acid, 3-MPA) to yield fluorescent isoindole derivatives. doaj.org It would react with the 3-amino group but not the secondary amine of the proline ring unless the ring is opened.

7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F): This reagent reacts with both primary and secondary amines to form stable and highly fluorescent NBD-products, allowing for detection at the femtomole level. rsc.orgresearchgate.net

The resulting derivatives are then separated on a reversed-phase column (e.g., C18). Chiral separation can be achieved by either using a chiral stationary phase or by using a chiral derivatizing reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net HPLC methods offer robust and reproducible quantification over a wide linear range. rsc.orgimpactfactor.org

Table 2: Common Derivatization Reagents for HPLC Analysis of Amino Acids

| Derivatizing Agent | Target Amine | Detection Method | Advantages |

| FMOC-Cl | Primary & Secondary | Fluorescence | High sensitivity, stable derivatives researchgate.net |

| OPA / Thiol | Primary only | Fluorescence | Fast reaction, specific for primary amines doaj.org |

| NBD-F | Primary & Secondary | Fluorescence | Excellent sensitivity, stable derivatives under mild conditions rsc.org |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), also known as UHPLC-MS/MS, combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is exceptionally powerful for quantifying low levels of amino acids in complex matrices, often without the need for derivatization. nih.gov

For the analysis of a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography. nih.gov HILIC columns effectively retain and separate highly polar compounds. nih.gov

The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. Quantification is performed using Selected Reaction Monitoring (SRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. The use of a stable isotope-labeled internal standard, such as L-proline-¹³C₅,¹⁵N, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov UPLC-MS/MS methods are characterized by their speed, sensitivity (low fmol detection limits), and high specificity. nih.govnih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information.

For this compound, the expected NMR spectra would be based on the L-proline framework, with additional signals and coupling patterns arising from the amino group at the C-3 position. nih.gov

¹H NMR: The spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring (α, β, γ, and δ protons). The proton at the C-2 position (α-H) would appear as a multiplet coupled to the adjacent C-3 proton. The introduction of the amino group at C-3 would significantly shift the resonance of the C-3 proton and its neighbors. The chemical shifts are sensitive to pH and the solvent used (e.g., D₂O or DMSO-d₆). bmrb.iohmdb.ca

¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the pyrrolidine ring and the carboxyl group. The chemical shift of the C-3 carbon would be significantly affected by the directly attached amino group. The expected chemical shifts can be predicted based on the known spectrum of L-proline, with adjustments for the substituent effect of the amino group. bmrb.iohmdb.cachemicalbook.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, respectively.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for (R)-3-Amino-L-proline in D₂O

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C=O (Carboxyl) | 175 - 180 | - |

| C-2 (α-carbon) | 60 - 65 | 4.0 - 4.3 |

| C-3 (β-carbon) | 45 - 50 | 3.5 - 3.9 |

| C-4 (γ-carbon) | 24 - 28 | 2.0 - 2.4 |

| C-5 (δ-carbon) | 47 - 52 | 3.3 - 3.7 |

Note: These are estimated ranges. Actual values depend on experimental conditions such as pH, solvent, and temperature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can determine the mass with high accuracy (sub-5 ppm error), which helps to confirm the molecular formula. nih.gov

For (R)-3-Amino-L-proline (molecular formula C₅H₁₀N₂O₂), the expected exact mass of the neutral molecule is approximately 130.0742 g/mol . In positive-ion ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 131.0815. sapphirebioscience.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For the [M+H]⁺ ion of 3-aminoproline, characteristic fragmentation would involve the loss of small neutral molecules like water (H₂O) and ammonia (NH₃), as well as the loss of the carboxyl group (as H₂O and CO). This fragmentation data is crucial for confirming the identity of the compound, especially when analyzing complex mixtures. biorxiv.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this compound, providing critical information about its molecular structure by identifying the functional groups present. The IR spectrum of a molecule is unique and is often referred to as a "molecular fingerprint." For (R)-3-Amino-L-proline, the spectrum arises from the vibrations of its constituent atoms. The primary functional groups contributing to its IR spectrum are the carboxylic acid (COOH), the primary amino group (NH2), the secondary amine within the pyrrolidine ring (NH), and the methylene groups (CH2) of the ring.

The presence of the hydrochloride (HCl) salt means the amine groups will be protonated (NH3+ and NH2+) and the carboxylic acid will be in its protonated form. These ionic characteristics significantly influence the vibrational frequencies compared to the zwitterionic form of free proline.

Key vibrational modes and their expected spectral regions for this compound include:

N-H Stretching: The primary (NH2) and secondary (NH) amine groups, when protonated, exhibit broad and strong absorption bands in the region of 3300-2400 cm⁻¹. These broad features are characteristic of amine salts.

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid typically shows a strong absorption peak around 1750-1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

N-H Bending: The bending vibrations of the N-H bonds in the amine groups appear in the 1650-1500 cm⁻¹ region.

C-H Stretching and Bending: The stretching vibrations of the C-H bonds in the methylene groups (CH2) of the pyrrolidine ring are observed just below 3000 cm⁻¹. sid.ir The scissoring and twisting modes of these CH2 groups produce characteristic bands in the 1480-1180 cm⁻¹ range. sid.ir

Pyrrolidine Ring Vibrations: The twisting and rocking of N-H within the pyrrolidine ring can be observed at lower wavenumbers, such as around 1160 cm⁻¹. researchgate.net The ring itself has characteristic "breathing" and deformation modes.

A detailed analysis of the IR spectrum for L-proline, a closely related compound, provides a reference for the expected vibrational assignments. sid.irresearchgate.net

Table 1: Typical Infrared (IR) Vibrational Frequencies for L-Proline and its Functional Groups

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Asymmetric Stretching | Amine (NH) | ~2980 | researchgate.net |

| C-H Stretching | Methylene (CH₂) | 2956, 2938 | sid.ir |

| C=O Stretching | Carboxylic Acid (COOH) | ~1600 | researchgate.net |

| δCH₂ Scissoring | Methylene (CH₂) | 1446 | sid.ir |

| ωCH₂ Wagging | Methylene (CH₂) | 1358, 1350 | sid.ir |

| τCH₂ Twisting | Methylene (CH₂) | 1320, 1189 | sid.ir |

| ρCH₂ Rocking | Methylene (CH₂) | 850, 799 | sid.ir |

Advanced Derivatization Strategies for Analytical Purposes

The quantification of amino acids like this compound often requires derivatization. actascientific.comjasco-global.com This chemical modification is necessary because most amino acids lack a strong chromophore or fluorophore, making them difficult to detect with sufficient sensitivity and selectivity using common HPLC detectors like UV-Vis or fluorescence detectors. nih.govshimadzu.com Derivatization converts the analyte into a derivative with improved detectability and chromatographic properties. actascientific.comactascientific.com For chiral molecules, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral chromatography column. nih.govresearchgate.net

Pre-column and Post-column Derivatization Techniques

Two primary strategies are employed for the derivatization of amino acids in chromatographic analysis: pre-column and post-column derivatization. actascientific.comjasco-global.comactascientific.com

Pre-column Derivatization: In this technique, the amino acid is chemically modified before it is injected into the HPLC column. shimadzu.comactascientific.com The resulting derivatives are then separated, typically using reversed-phase HPLC. actascientific.com

Advantages:

Offers high sensitivity, as reaction conditions can be optimized and expensive or more exotic reagents can be used in small volumes. shimadzu.com

Provides flexibility in the choice of reagents and separation conditions. jasco-global.com

Unreacted reagent can often be chromatographically separated from the analyte derivatives, preventing interference. shimadzu.com

Disadvantages:

The reaction's efficiency can be influenced by the sample matrix. shimadzu.com

The formation of multiple derivative products or unstable derivatives can complicate quantification.

Requires careful control of reaction conditions for reproducibility.

Common pre-column derivatizing reagents for amino acids include Phenyl isothiocyanate (PITC), o-phthalaldehyde (OPA) with a thiol, and Dansyl chloride. actascientific.comshimadzu.com

Post-column Derivatization: This method involves separating the underivatized amino acids on the HPLC column first, typically using ion-exchange chromatography. aurigaresearch.com After separation, the derivatizing reagent is continuously mixed with the column effluent in a reaction coil, and the resulting derivatives flow directly to the detector. shimadzu.comaurigaresearch.com

Advantages:

Highly reproducible and easily automated, leading to excellent quantitative performance. shimadzu.comaurigaresearch.com

Not susceptible to matrix effects on the derivatization reaction itself. actascientific.com

Detects both primary and secondary amino acids (like the proline ring). aurigaresearch.com

Disadvantages:

The choice of reagents is limited by the need for a rapid reaction under conditions compatible with the mobile phase.

Generally consumes larger quantities of reagents. aurigaresearch.com

System configuration is more complex, requiring an additional pump and reactor.

The most common post-column reagents are Ninhydrin (for UV-Vis detection) and o-phthalaldehyde (OPA) (for fluorescence detection). aurigaresearch.com

Table 2: Comparison of Derivatization Techniques

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Principle | Derivatization occurs before chromatographic separation. | Derivatization occurs after chromatographic separation. |

| Typical Chromatography | Reversed-Phase HPLC | Ion-Exchange Chromatography |

| Sensitivity | Generally higher | Good, but can be lower than pre-column |

| Reproducibility | Dependent on reaction control | Excellent, highly automated |

| Reagent Consumption | Low | High |

| Common Reagents | PITC, OPA/thiol, Dansyl chloride, FDAA | Ninhydrin, OPA |

Development of Novel Derivatizing Reagents

The need for higher sensitivity and better chiral resolution has driven the development of new derivatizing agents. For a compound like this compound, which has two chiral centers, chiral derivatizing agents are essential for separating its stereoisomers. These reagents are themselves enantiomerically pure and react with the chiral analyte to form diastereomers. nih.gov

Notable chiral derivatizing agents (CDAs) include:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a widely used CDA that reacts with the amino group of an amino acid. nih.gov It provides excellent enantioselectivity for many amino acids, although its sensitivity can be lower compared to fluorescent reagents. nih.gov

GITC and S-NIFE: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are other effective CDAs used for the stereochemical analysis of unusual amino acids. nih.gov

Fluorescent Chiral Probes: To enhance detection sensitivity, novel fluorescent CDAs have been developed. An example is 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole-(2-succinimidoxy)-trans-2-methyl-L-proline (DBD-S-M-Pro). rsc.org This reagent contains a highly fluorescent benzoxadiazole structure and an activated group that reacts directly with amino groups under alkaline conditions to form diastereomers with two chiral centers. rsc.org Such reagents allow for the detection of amino acids in the picomole range. rsc.org

The development of these advanced reagents, combined with modern analytical platforms like UPLC-MS/MS, continues to push the boundaries of chiral amino acid analysis, enabling more precise and sensitive quantification in complex biological and chemical samples. rsc.orgresearchgate.net

Table 3: Mentioned Compound Names

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | (2S,3R)-3-Aminopyrrolidine-2-carboxylic acid hydrochloride |

| OPA | o-Phthalaldehyde |

| PITC / Edman's Reagent | Phenyl isothiocyanate |

| Ninhydrin | 2,2-Dihydroxyindane-1,3-dione |

| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |

| FDAA / Marfey's Reagent | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide |

| GITC | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate |

| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester |

| DBD-S-M-Pro | 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole-(2-succinimidoxy)-trans-2-methyl-L-proline |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted prolines, including 3-aminoproline derivatives, has been a subject of extensive research. mdpi.comnih.gov Future efforts are increasingly focused on developing more efficient, stereoselective, and environmentally sustainable synthetic methodologies. Traditional synthetic pathways can be lengthy and may rely on harsh reagents. nih.gov Emerging research is geared towards greener chemistry principles, aiming to reduce waste and energy consumption.

Key strategies for future synthetic development include:

Organocatalysis: The use of small organic molecules, such as proline and its derivatives, to catalyze asymmetric reactions is a rapidly growing field. organic-chemistry.orgmdpi.com Future research will likely focus on developing novel organocatalysts that can facilitate the stereoselective synthesis of (R)-3-Amino-L-proline HCl with high yields and enantiomeric purity. researchgate.net

Biocatalysis: Employing enzymes or whole-cell systems for chemical transformations offers high selectivity and mild reaction conditions. The development of engineered enzymes specifically designed for the synthesis of this compound could provide a highly sustainable and efficient manufacturing process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing synthetic routes for this compound to flow chemistry platforms could lead to more efficient and cost-effective production. chemscene.com

| Synthetic Approach | Key Advantages | Future Research Focus |

| Organocatalysis | High stereoselectivity, metal-free reactions | Development of novel, highly efficient catalysts |

| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly | Enzyme engineering and discovery for targeted synthesis |

| Flow Chemistry | Improved safety, scalability, and process control | Adaptation of existing synthetic routes to continuous flow systems |

Exploration of New Biological Targets and Mechanistic Pathways

Proline and its analogs play crucial roles in protein structure and function, influencing folding, stability, and molecular recognition. nih.govresearchgate.net this compound, with its constrained conformation, is a valuable tool for probing these biological processes. Future research will likely focus on identifying novel biological targets and elucidating the mechanistic pathways through which this compound and its derivatives exert their effects.

Potential areas of exploration include:

Enzyme Inhibition: Proline analogs have been investigated as inhibitors of various enzymes, including proteases. organic-chemistry.org Screening this compound against a wide range of enzymatic targets could uncover novel inhibitory activities with therapeutic potential.

Protein-Protein Interactions: The rigid structure of this compound can be exploited to design peptidomimetics that modulate protein-protein interactions, which are implicated in numerous disease states. researchgate.net

Transporter Proteins: The uptake of amino acids is crucial for cellular function, and targeting amino acid transporters is an emerging strategy in drug development. nih.gov Investigating the interaction of this compound with various amino acid transporters could reveal new therapeutic opportunities.

Integration with High-Throughput Screening Methodologies for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets. mdpi.comresearchgate.net The incorporation of this compound and its derivatives into these libraries is a promising avenue for identifying novel bioactive molecules.

Future directions in this area involve:

Combinatorial Chemistry: The use of this compound as a scaffold in combinatorial chemistry can generate diverse libraries of novel compounds. nih.gov These libraries can then be screened for activity against a wide array of biological targets.

Fragment-Based Drug Discovery: this compound can serve as a valuable fragment in fragment-based screening approaches. Identifying weak-binding fragments that interact with a target can guide the development of more potent lead compounds.

Phenotypic Screening: Cell-based HTS assays, which assess the effect of compounds on cellular phenotypes, can identify molecules that act on novel or unknown targets. mdpi.com Including this compound in such screens could uncover unexpected biological activities.

Advanced Computational Design of this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in drug design and materials science. researchgate.net These methods can be used to predict the properties of molecules and guide the synthesis of new analogs with improved characteristics.

Emerging research in the computational design of this compound analogues includes:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives bind to biological targets, providing insights into their mechanism of action and guiding the design of more potent inhibitors. researchgate.net

Quantum Mechanics Calculations: Quantum mechanical methods can provide a deeper understanding of the electronic properties and reactivity of this compound, aiding in the design of novel synthetic routes and the prediction of reaction outcomes.

De Novo Design: Computational algorithms can be used to design novel molecules from scratch that are predicted to have desired properties. bakerlab.org This approach can be used to generate new analogues of this compound with enhanced biological activity or improved physicochemical properties. bakerlab.org

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting binding modes to biological targets |

| Molecular Dynamics | Simulating the dynamic behavior of the compound and its complexes |

| Quantum Mechanics | Understanding electronic properties and reactivity |

| De Novo Design | Generating novel analogues with desired properties |

Applications in Materials Science and Biotechnology

The unique conformational properties of proline and its derivatives make them attractive building blocks for the development of novel materials and biotechnological applications. researchgate.net The rigid structure of this compound can be harnessed to create well-defined nanostructures and functional materials.

Future research in this area may explore:

Self-Assembling Peptides: The incorporation of this compound into peptide sequences can influence their self-assembly into well-ordered structures such as nanofibers and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine.

Biocatalyst Development: Immobilizing enzymes on materials functionalized with this compound could enhance their stability and reusability, leading to more efficient and sustainable biocatalytic processes.

Biosensors: The specific binding properties of peptides containing this compound could be utilized in the development of highly sensitive and selective biosensors for diagnostic and environmental monitoring applications.

Q & A

Q. Key Considerations :

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Use PubChem’s SMILES data (

C1CN[C@@H]([C@@H]1N)C(=O)O.Cl) to predict retention times in chromatographic validation .

Basic: How does this compound influence peptide structure in solid-phase synthesis (SPPS)?

Answer :

The rigid pyrrolidine ring of this compound introduces conformational constraints in peptides, affecting:

- Secondary Structure : Promotes β-turn or polyproline helix formation, critical for mimicking bioactive conformations .

- Coupling Efficiency : Optimize using DMF as a solvent and HATU/DIPEA activation to reduce steric hindrance during SPPS .

Q. Example Protocol :

| Step | Parameter | Recommendation |

|---|---|---|

| 1 | Solvent | 0.1 M in DMF |

| 2 | Activation | HATU (2 eq), DIPEA (4 eq) |

| 3 | Coupling Time | 45–60 minutes at 25°C |

Basic: What analytical techniques validate the identity of this compound in solution?

Q. Answer :

- Thin-Layer Chromatography (TLC) : Use silica plates with solvent systems like n-butanol:acetic acid:water (4:1:1). Compare Rf values against standards (predicted polarity: 0.3–0.5) .

- HPLC-MS : C18 columns with 0.1% TFA in water/acetonitrile gradients. Molecular ion peak at m/z 165.1 [M-Cl]+ confirms identity .

- NMR : Key signals include δ 3.8–4.2 ppm (pyrrolidine protons) and δ 1.9–2.5 ppm (carboxylic acid protons) .

Advanced: How to resolve contradictions in reported bioactivity data for this compound-containing peptides?

Answer :

Discrepancies often arise from:

- Enantiomeric Impurity : Validate ee >98% using chiral columns (e.g., Chirobiotic T) .

- Buffer Effects : Phosphate buffers may chelate metal ions, altering peptide conformation; use Tris-HCl or HEPES .

- Assay Variability : Standardize cell-based assays (e.g., luciferase reporters) with internal controls .

Case Study : A 2023 study attributed conflicting IC50 values to residual DMF in SPPS; switching to NMP improved reproducibility .

Advanced: Can computational modeling predict the interaction of this compound with biological targets?

Answer :